Enhanced Reactivity in Nucleophilic Substitution Due to Ortho-Alkyl Substitution
Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate belongs to the class of ortho-alkyl substituted arenesulfonyl chlorides. A comprehensive kinetic and DFT study demonstrated that mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity in chloride-chloride exchange reactions compared to their unsubstituted or meta/para-substituted counterparts, despite the opposing influences of inductive and steric effects [1]. While specific rate constants for this exact compound are not available in the cited work, the established class-level trend strongly supports its superior reactivity profile for nucleophilic substitutions, a key differentiator from simpler analogs like methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7).
| Evidence Dimension | Reactivity in nucleophilic substitution (chloride exchange rate) |
|---|---|
| Target Compound Data | Enhanced reactivity (qualitative, based on class trend for ortho-alkyl substituted arenesulfonyl chlorides) |
| Comparator Or Baseline | Unsubstituted or meta/para-substituted arenesulfonyl chlorides |
| Quantified Difference | Reaction rate is increased, although not quantified for this specific compound in the source. |
| Conditions | Chloride-chloride exchange reaction using radio-labeled Et4N36Cl; experimental and DFT study [1]. |
Why This Matters
For procurement, this suggests the compound may offer faster reaction times or higher yields in sulfonamide syntheses compared to non-ortho-alkylated analogs, justifying its selection for efficiency-driven projects.
- [1] Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. View Source
